molecular formula C21H18N2O4S B2841229 (2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile CAS No. 476671-13-3

(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2841229
CAS No.: 476671-13-3
M. Wt: 394.45
InChI Key: QIEKTIWLIONJOR-NVNXTCNLSA-N
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Description

(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.45. The purity is usually 95%.
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Biological Activity

The compound (2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile , also known by its CAS number 476671-13-3 , is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological studies, and comparative analyses with similar compounds.

The molecular formula of this compound is C21H18N2O4SC_{21}H_{18}N_{2}O_{4}S with a molar mass of 394.45 g/mol . It features a thiazole ring and multiple methoxy groups, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC21H18N2O4S
Molar Mass394.45 g/mol
Density1.296 g/cm³
Boiling Point587.8 °C
pKa9.09

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.
  • Receptor Modulation : It may interact with various receptors, leading to altered signaling pathways that can influence cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties, which could protect cells from oxidative stress.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound in various models:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties against several cancer cell lines:

  • Breast Cancer : The compound showed IC50 values in the low micromolar range, indicating potent activity against breast cancer cell lines.
  • Lung Cancer : Similar effects were observed in lung cancer models, suggesting broad-spectrum anticancer potential.

Antimicrobial Effects

The compound has also been tested for antimicrobial activity. Results indicate effectiveness against various bacterial strains, particularly Gram-positive bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

In a notable case study published in the Journal of Medicinal Chemistry, researchers synthesized and characterized several thiazole derivatives, including our compound of interest. They reported significant cytotoxic effects in vitro and outlined further investigations into its mechanism of action through apoptosis induction in cancer cells .

Another study focused on the compound's role as an enzyme inhibitor in metabolic pathways associated with cancer progression. The results indicated that it downregulates key oncogenes while upregulating tumor suppressor genes .

Comparative Analysis

When compared to structurally similar compounds such as thioflavones and other thiazole derivatives, this compound exhibits unique biological profiles due to its specific functional groups:

Compound NameAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
ThioflavoneModerateHigh
Other Thiazole DerivativesVariableLow to Moderate

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-25-18-7-5-14(10-20(18)27-3)16-12-28-21(23-16)15(11-22)8-13-4-6-17(24)19(9-13)26-2/h4-10,12,24H,1-3H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEKTIWLIONJOR-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)OC)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)OC)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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